ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps. The starting materials typically include 4-chloro-3-nitrobenzoic acid, 4-chloroaniline, and ethyl thieno[3,4-d]pyridazine-1-carboxylate. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more highly oxidized derivative, while reduction may produce a more saturated compound.
Scientific Research Applications
ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs or treatments.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-d]pyridazine derivatives and related heterocyclic compounds with similar functional groups.
Uniqueness
ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-d]pyridazine core with various functional groups that contribute to its biological properties. The synthesis involves multiple steps, typically starting from 4-chloro-3-nitrobenzoic acid and 4-chloroaniline, under controlled conditions to ensure high yield and purity. The synthetic route often employs catalysts and specific solvents to optimize the reaction environment.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammation and cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and triggering downstream signaling cascades.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines, indicating its utility in cancer therapy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
- Cytotoxicity in Cancer Cells : In vitro assays conducted on human breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to untreated controls.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Compound A (Similar Structure) | Moderate | High | Low |
Compound B (Similar Structure) | Low | Moderate | Moderate |
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O6S/c1-2-34-22(31)18-14-10-35-20(25-19(29)11-3-8-15(24)16(9-11)28(32)33)17(14)21(30)27(26-18)13-6-4-12(23)5-7-13/h3-10H,2H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCARXWLLWJQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.